![molecular formula C17H20N2O5 B2461194 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide CAS No. 1396806-61-3](/img/structure/B2461194.png)

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

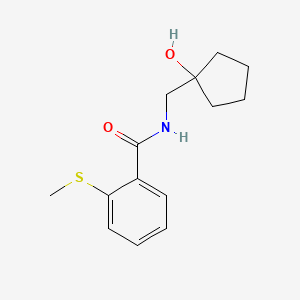

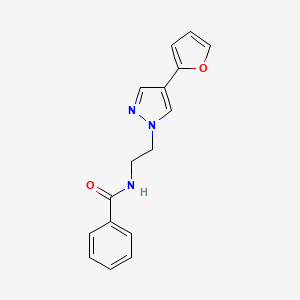

The compound contains a benzo[d][1,3]dioxole-5-carbonyl group, a tetrahydrofuran-2-yl group, and an azetidine-3-carboxamide group . These groups are common in organic chemistry and are often involved in the formation of larger, more complex molecules.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the interactions between the different functional groups present. The benzo[d][1,3]dioxole-5-carbonyl group, for example, is aromatic and may participate in pi stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is often a site of nucleophilic attack, and the azetidine ring, which may undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could influence its polarity, and the aromatic ring could contribute to its stability .Applications De Recherche Scientifique

Novel Heterocyclic Compound Synthesis

Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone shows applications in developing new anti-inflammatory and analgesic agents. These compounds, including benzodifuran derivatives, have been investigated for their COX-1/COX-2 inhibitory activity, showcasing potential in medical and pharmaceutical research for pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Azetidine and Dihydrofuran Synthesis

The ring-expansion reactions of epoxy amides and enamides to produce functionalized azetidines and 2,3-dihydrofurans highlight the utility of complex organic synthesis in creating novel compounds. These reactions, being transition metal-free, underscore the importance of developing new methods in organic chemistry for synthesizing compounds that can serve as intermediates in pharmaceuticals (Suraj & Swamy, 2022).

Anti-Influenza Virus Activity

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing significant anti-avian influenza virus activity demonstrates the role of chemical synthesis in addressing viral diseases. These compounds' effectiveness against the H5N1 strain suggests the potential for developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Copper-Catalyzed Cyclization

The development of highly efficient copper-catalyzed domino ring opening and Goldberg coupling cyclization for synthesizing 3,4-dihydro-2H-1,4-benzoxazines points to advancements in catalyst use in organic synthesis. Such methodologies can lead to the creation of compounds with potential applications in material science and pharmacology (Rao, Naidu, & Sekar, 2009).

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c20-16(18-7-13-2-1-5-22-13)12-8-19(9-12)17(21)11-3-4-14-15(6-11)24-10-23-14/h3-4,6,12-13H,1-2,5,7-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSOCPMWCBEGQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2461115.png)

![Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2461116.png)

![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)

![methyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2461125.png)

![4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2461129.png)

![N-(2,4-difluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2461130.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid](/img/structure/B2461133.png)